molecular formula C10H9ClN2O2S B6359470 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride, 95% CAS No. 1784954-89-7

1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride, 95%

Cat. No. B6359470
CAS RN: 1784954-89-7
M. Wt: 256.71 g/mol
InChI Key: FEQNODMGPGRVNO-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is a sulfonyl chloride derivative of 1-methyl-1H-imidazole. It is commonly used in organic synthesis as a reagent for the preparation of various pharmaceutical compounds . It is a white to off-white solid that is highly reactive and can react violently with water, so it must be handled with care .


Synthesis Analysis

1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is represented by the formula C10H9ClN2O2S . The InChI code for this compound is 1S/C10H9ClN2O2S/c1-13-9 (16 (11,14)15)7-12-10 (13)8-5-3-2-4-6-8/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride include a molecular weight of 256.71 . It is a solid at room temperature . The compound is highly reactive and can react violently with water .

Safety and Hazards

1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is a highly reactive compound and can react violently with water . Therefore, it must be handled with care. The safety information includes precautionary statements such as P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

properties

IUPAC Name

3-methyl-2-phenylimidazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-9(16(11,14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNODMGPGRVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride

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